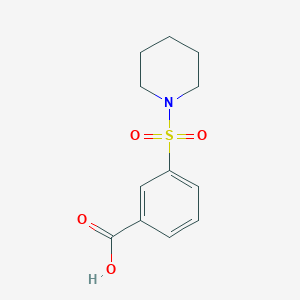

3-(Piperidin-1-ylsulfonyl)benzoic acid

Description

Properties

IUPAC Name |

3-piperidin-1-ylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4S/c14-12(15)10-5-4-6-11(9-10)18(16,17)13-7-2-1-3-8-13/h4-6,9H,1-3,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFCJPBEPZZXEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354281 | |

| Record name | 3-(Piperidine-1-sulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7311-93-5 | |

| Record name | 3-(Piperidine-1-sulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(piperidine-1-sulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide: 3-(Piperidin-1-ylsulfonyl)benzoic acid (CAS 7311-93-5)

Disclaimer: A comprehensive search of publicly available scientific literature and patent databases did not yield in-depth technical information regarding the biological activity, mechanism of action, or detailed experimental protocols for 3-(Piperidin-1-ylsulfonyl)benzoic acid. The following guide provides the available chemical information and context based on its appearance in chemical supplier catalogs and patent literature.

Core Chemical Information

3-(Piperidin-1-ylsulfonyl)benzoic acid is a chemical compound with the CAS Registry Number 7311-93-5. It is classified as a sulfonamide and a benzoic acid derivative.

Chemical Properties

| Property | Value | Source |

| CAS Number | 7311-93-5 | [1][2][3] |

| Molecular Formula | C12H15NO4S | [1] |

| Molecular Weight | 269.32 g/mol | [1] |

| IUPAC Name | 3-(piperidine-1-sulfonyl)benzoic acid | [1] |

| SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O | [4] |

| InChIKey | QRFCJPBEPZZXEE-UHFFFAOYSA-N | [1] |

Synthesis and Availability

General Synthetic Workflow

A plausible, though not experimentally verified, synthesis pathway can be illustrated. This workflow represents a logical chemical transformation based on standard organic chemistry principles.

Caption: Plausible synthetic workflow for 3-(Piperidin-1-ylsulfonyl)benzoic acid.

Commercial Availability

This compound is listed for sale by several chemical suppliers, indicating its primary role as a commercially available reagent or intermediate for chemical synthesis.

Potential Applications and Biological Activity (Inferred)

There are no specific studies detailing the biological activity or mechanism of action of 3-(Piperidin-1-ylsulfonyl)benzoic acid itself. The presence of the sulfonamide group, a well-known pharmacophore, suggests potential for biological activity. Derivatives of piperidine and benzoic acid are common in medicinal chemistry. For instance, various sulfonamide derivatives have been investigated for their antimicrobial and anti-inflammatory properties.[5][6] However, without direct experimental evidence, any potential application of the title compound remains speculative.

The compound is mentioned in patent literature, often as an intermediate in the synthesis of more complex molecules. For example, patents may cite a class of compounds with a generic structure that could include 3-(Piperidin-1-ylsulfonyl)benzoic acid as a building block for creating a library of molecules for screening.

Conclusion

The publicly available information on 3-(Piperidin-1-ylsulfonyl)benzoic acid (CAS 7311-93-5) is limited to its basic chemical properties and its availability as a chemical reagent. There is a notable absence of published research on its biological effects, pharmacological properties, or any associated signaling pathways. Consequently, a detailed technical guide including experimental protocols for its use in biological research, quantitative bioactivity data, and diagrams of its mechanism of action cannot be constructed at this time. Researchers interested in this molecule would need to conduct foundational research to determine its properties and potential applications.

References

- 1. Synthesis and Bioactivities of Novel Piperonylic Acid Derivatives Containing a Sulfonic Acid Ester Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - - Explore [pubchemlite.lcsb.uni.lu]

- 3. PubChemLite - C12H15NO4S - Explore [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - 7311-93-5 (C12H15NO4S) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties of 3-(Piperidin-1-ylsulfonyl)benzoic acid

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview of 3-(Piperidin-1-ylsulfonyl)benzoic acid. It is important to note that specific experimental data for this compound is limited in publicly available scientific literature. The information presented herein is based on established principles of organic chemistry, general experimental methodologies, and data from structurally related compounds. All experimental work should be conducted with appropriate safety precautions and validated by qualified researchers.

Introduction

3-(Piperidin-1-ylsulfonyl)benzoic acid is a chemical entity that incorporates a benzoic acid moiety, a sulfonamide linker, and a piperidine ring. This unique combination of functional groups suggests potential applications in medicinal chemistry and drug discovery. The benzoic acid group provides a handle for salt formation and potential interactions with biological targets. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents with antibacterial, antiviral, and anticancer properties. The piperidine ring is a common scaffold in pharmaceuticals, often contributing to improved pharmacokinetic properties and target engagement.

This guide aims to provide a comprehensive overview of the anticipated physicochemical properties of 3-(Piperidin-1-ylsulfonyl)benzoic acid, along with detailed, generalized experimental protocols for their determination.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₄S | - |

| Molecular Weight | 269.32 g/mol | - |

| Melting Point | Not available in searched resources | - |

| Boiling Point | Not available in searched resources | - |

| pKa (acidic) | Not available in searched resources | - |

| logP | Not available in searched resources | - |

| Solubility | Not available in searched resources | - |

Synthesis

A plausible synthetic route for 3-(Piperidin-1-ylsulfonyl)benzoic acid involves the reaction of 3-(chlorosulfonyl)benzoic acid with piperidine.

Reaction Scheme:

General Experimental Protocol for Synthesis

Materials:

-

3-(Chlorosulfonyl)benzoic acid

-

Piperidine

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine or other suitable base

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(chlorosulfonyl)benzoic acid (1 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

To the cooled solution, add triethylamine (2.2 equivalents) followed by the dropwise addition of piperidine (1.1 equivalents) dissolved in a small amount of anhydrous DCM.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1M HCl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 3-(Piperidin-1-ylsulfonyl)benzoic acid.

Experimental Protocols for Physicochemical Property Determination

The following are detailed, generalized protocols for determining the key physicochemical properties of an organic compound like 3-(Piperidin-1-ylsulfonyl)benzoic acid.

Melting Point Determination

Principle: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, grind the crystalline sample using a mortar and pestle.[1][2]

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[1][3]

-

Place the capillary tube in the heating block of the melting point apparatus.[4]

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[4]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[4]

-

The melting point is reported as this range. For a pure compound, this range should be narrow (typically 0.5-2 °C).

pKa Determination (Potentiometric Titration)

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). It can be determined by titrating a solution of the acid with a strong base and monitoring the pH change. The pH at the half-equivalence point is equal to the pKa.

Apparatus:

-

pH meter with a combination glass electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Volumetric flasks and pipettes

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[5]

-

Accurately weigh a known amount of 3-(Piperidin-1-ylsulfonyl)benzoic acid and dissolve it in a known volume of a suitable solvent (e.g., a water-acetonitrile mixture if solubility in pure water is low).[6][7]

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Fill a burette with the standardized NaOH solution.

-

Record the initial pH of the acid solution.

-

Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.[5]

-

Continue the titration past the equivalence point (the point of rapid pH change).

-

Plot a titration curve of pH versus the volume of NaOH added.

-

Determine the equivalence point from the inflection point of the curve (or by using the first or second derivative of the curve).

-

The volume of NaOH at the half-equivalence point is half the volume at the equivalence point. The pKa is the pH value at this half-equivalence point.

logP Determination (Shake-Flask Method)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically octan-1-ol and water. logP is the logarithm of this ratio and is a measure of lipophilicity.

Apparatus:

-

Separatory funnel or screw-cap vials

-

Mechanical shaker or vortex mixer

-

UV-Vis spectrophotometer or HPLC

-

Octan-1-ol (pre-saturated with water)

-

Water or buffer (pre-saturated with octan-1-ol)

Procedure:

-

Prepare a stock solution of the compound in the aqueous phase (water or a suitable buffer).

-

In a separatory funnel or vial, add equal volumes of the octan-1-ol and the aqueous stock solution.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.[8]

-

Allow the two phases to separate completely. Centrifugation can be used to aid separation.

-

Carefully withdraw a sample from each phase.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectrophotometry by creating a calibration curve, or HPLC).

-

Calculate the partition coefficient (P) as P = [concentration in octan-1-ol] / [concentration in aqueous phase].

-

The logP is the base-10 logarithm of P.[9]

Solubility Determination

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Apparatus:

-

Scintillation vials or small test tubes

-

Shaker or rotator

-

Centrifuge

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, buffer at a specific pH) in a vial.

-

Seal the vial and agitate it at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC) against a standard curve.

-

Calculate the solubility by taking into account the dilution factor. Report the solubility in units such as mg/mL or mol/L.[10][11]

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for 3-(Piperidin-1-ylsulfonyl)benzoic acid, the structural motifs present in the molecule suggest several potential areas of pharmacological interest.

-

Sulfonamides are a well-known class of compounds with a broad range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer effects.[12][13][14] The antibacterial mechanism of many sulfonamides involves the competitive inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[15][16]

-

Piperidine is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[12] Its incorporation can influence a molecule's potency, selectivity, and pharmacokinetic properties. Piperidine-containing compounds have shown a wide array of activities, including acting as enzyme inhibitors and receptor modulators.[13]

Given these components, 3-(Piperidin-1-ylsulfonyl)benzoic acid could potentially exhibit activities such as:

-

Antibacterial activity: By targeting folic acid synthesis or other bacterial pathways.

-

Enzyme inhibition: The sulfonamide group can act as a zinc-binding group in metalloenzymes.

-

Receptor modulation: The overall structure could allow for binding to various G protein-coupled receptors or ion channels.

Further in-vitro and in-vivo screening would be necessary to elucidate the specific biological activities and any relevant signaling pathways.

Visualizations

Synthetic and Analytical Workflow

The following diagram illustrates a general workflow for the synthesis and physicochemical characterization of 3-(Piperidin-1-ylsulfonyl)benzoic acid.

Potential Mechanism of Antibacterial Action (Hypothetical)

Based on the common mechanism of action for sulfonamide antibacterial agents, a hypothetical signaling pathway is presented below.

References

- 1. byjus.com [byjus.com]

- 2. scribd.com [scribd.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jove.com [jove.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. asianpubs.org [asianpubs.org]

- 7. asianpubs.org [asianpubs.org]

- 8. enamine.net [enamine.net]

- 9. acdlabs.com [acdlabs.com]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. www1.udel.edu [www1.udel.edu]

- 12. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-(Piperidin-1-ylsulfonyl)benzoic Acid: Structure and Synthesis

This technical guide provides a comprehensive overview of the chemical structure and a detailed synthesis protocol for 3-(Piperidin-1-ylsulfonyl)benzoic acid. The information is curated for professionals in chemical research and drug development, with a focus on clear, actionable data and methodologies.

Chemical Structure and Properties

3-(Piperidin-1-ylsulfonyl)benzoic acid is a chemical compound featuring a benzoic acid moiety substituted with a piperidinylsulfonyl group at the meta-position.

Chemical Structure:

Key Identifiers and Properties:

| Property | Value | Source |

| IUPAC Name | 3-(piperidine-1-sulfonyl)benzoic acid | - |

| Molecular Formula | C₁₂H₁₅NO₄S | - |

| Molecular Weight | 269.32 g/mol | - |

| Canonical SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)O | - |

Synthesis Pathway

The synthesis of 3-(Piperidin-1-ylsulfonyl)benzoic acid is typically achieved through a two-step process. The first step involves the chlorosulfonation of benzoic acid to form the key intermediate, 3-(chlorosulfonyl)benzoic acid. This intermediate is then reacted with piperidine to yield the final product.

Caption: Two-step synthesis of 3-(Piperidin-1-ylsulfonyl)benzoic acid.

Experimental Protocols

Step 1: Synthesis of 3-(Chlorosulfonyl)benzoic Acid

This procedure details the formation of the sulfonyl chloride intermediate from benzoic acid.

Reaction: Benzoic Acid → 3-(Chlorosulfonyl)benzoic Acid

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Benzoic Acid | 122.12 | 1.22 g | 10 mmol |

| Chlorosulfonic Acid | 116.52 | 10 mL | - |

Procedure:

-

Accurately weigh 1.22 g (10 mmol) of benzoic acid and place it into a 50 mL pear-shaped flask.

-

Slowly add 10 mL of chlorosulfonic acid to the flask.

-

Stir the reaction mixture at 100°C for 45 minutes.[1]

-

After the reaction is complete, carefully and slowly add the reaction solution dropwise into an ice-brine mixture.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the solid with cold water.

-

Dry the solid under vacuum to obtain 3-(chlorosulfonyl)benzoic acid.

Quantitative Data:

| Product | Appearance | Yield | Melting Point (°C) |

| 3-(Chlorosulfonyl)benzoic Acid | White to light beige crystalline powder | 88.7%[1] | 128-130 |

Step 2: Synthesis of 3-(Piperidin-1-ylsulfonyl)benzoic Acid

This procedure outlines the final step, where the sulfonyl chloride intermediate is reacted with piperidine. This is a standard nucleophilic substitution reaction on a sulfonyl chloride.

Reaction: 3-(Chlorosulfonyl)benzoic Acid + Piperidine → 3-(Piperidin-1-ylsulfonyl)benzoic Acid

General Procedure: While a specific literature procedure for this exact transformation was not found in the provided search results, a general protocol for the reaction of a sulfonyl chloride with an amine can be reliably followed.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| 3-(Chlorosulfonyl)benzoic Acid | 220.63 | 1 equivalent |

| Piperidine | 85.15 | 2.2 equivalents |

| Dichloromethane (DCM) | - | Solvent |

| 1M Hydrochloric Acid | - | For workup |

| Saturated Sodium Bicarbonate | - | For workup |

| Brine | - | For workup |

| Anhydrous Sodium Sulfate | - | Drying agent |

Procedure:

-

Dissolve 1 equivalent of 3-(chlorosulfonyl)benzoic acid in a suitable aprotic solvent, such as dichloromethane (DCM), in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve 2.2 equivalents of piperidine in DCM.

-

Add the piperidine solution dropwise to the cooled solution of 3-(chlorosulfonyl)benzoic acid with stirring. An excess of piperidine is used to react with the HCl byproduct.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure 3-(Piperidin-1-ylsulfonyl)benzoic acid.

Logical Workflow for Synthesis

The following diagram illustrates the logical flow of the experimental process from starting materials to the final purified product.

Caption: Experimental workflow for the synthesis of 3-(Piperidin-1-ylsulfonyl)benzoic acid.

References

Spectral Data Analysis of 3-(Piperidin-1-ylsulfonyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectral data for the compound 3-(Piperidin-1-ylsulfonyl)benzoic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data derived from computational models and analysis of its constituent chemical moieties. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference. Detailed, generalized experimental protocols for acquiring such spectra are also provided, alongside a logical workflow for the synthesis and analysis of this and similar compounds.

Predicted Spectral Data

The spectral data presented below are predicted based on the chemical structure of 3-(Piperidin-1-ylsulfonyl)benzoic acid. These predictions are generated using established spectroscopic principles and computational tools.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

The predicted ¹H NMR spectrum of 3-(Piperidin-1-ylsulfonyl)benzoic acid in deuterated dimethyl sulfoxide (DMSO-d₆) is expected to show distinct signals corresponding to the aromatic protons of the benzoic acid ring and the aliphatic protons of the piperidine ring.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.5 | br s | 1H | -COOH |

| ~8.25 | t, J ≈ 1.5 Hz | 1H | Ar-H2 |

| ~8.15 | dt, J ≈ 7.8, 1.5 Hz | 1H | Ar-H6 |

| ~7.95 | dt, J ≈ 7.8, 1.5 Hz | 1H | Ar-H4 |

| ~7.75 | t, J ≈ 7.8 Hz | 1H | Ar-H5 |

| ~2.95 | t, J ≈ 5.5 Hz | 4H | Piperidine-H2', H6' |

| ~1.60 | m | 4H | Piperidine-H3', H5' |

| ~1.45 | m | 2H | Piperidine-H4' |

Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Coupling constants (J) are in Hertz (Hz). Multiplicity abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

The predicted ¹³C NMR spectrum will show signals for the carbon atoms of the benzoic acid and piperidine rings, as well as the carboxyl and sulfonyl groups.

| Chemical Shift (δ) ppm | Assignment |

| ~166.5 | C=O (Carboxylic Acid) |

| ~140.0 | Ar-C3 (ipso-SO₂) |

| ~134.5 | Ar-C1 (ipso-COOH) |

| ~132.0 | Ar-C5 |

| ~130.0 | Ar-C6 |

| ~128.5 | Ar-C2 |

| ~125.0 | Ar-C4 |

| ~46.5 | Piperidine-C2', C6' |

| ~25.0 | Piperidine-C3', C5' |

| ~23.0 | Piperidine-C4' |

Predicted IR Spectroscopy Data

The infrared spectrum of 3-(Piperidin-1-ylsulfonyl)benzoic acid is expected to exhibit characteristic absorption bands corresponding to its various functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid, H-bonded) |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 2950-2850 | Medium | C-H stretch (Aliphatic) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1475 | Medium-Weak | C=C stretch (Aromatic ring) |

| ~1340, ~1160 | Strong | S=O stretch (Sulfonamide, asymmetric and symmetric) |

| ~950 | Medium, Broad | O-H bend (Carboxylic acid dimer) |

Predicted Mass Spectrometry Data

The mass spectrum is predicted to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Ion | Predicted Fragmentation Pathway |

| 269 | [M]⁺ | Molecular Ion |

| 224 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 184 | [M - SO₂ - C₅H₁₀N]⁺ | Loss of the piperidinylsulfonyl group |

| 141 | [SO₂C₅H₁₀N]⁺ | Piperidinylsulfonyl cation |

| 121 | [C₆H₄COOH]⁺ | Benzoic acid cation |

| 84 | [C₅H₁₀N]⁺ | Piperidinyl cation |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a small organic molecule like 3-(Piperidin-1-ylsulfonyl)benzoic acid. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

-

Filtering : Filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

-

Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of, for example, 500 MHz for protons. Standard pulse sequences are used for both 1D and 2D experiments (e.g., COSY, HSQC, HMBC) to aid in structure elucidation.

-

Processing : Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used.

-

Sample Preparation : Place a small amount of the dry, solid sample directly onto the ATR crystal.

-

Pressure Application : Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Background Scan : Record a background spectrum of the empty ATR crystal.

-

Sample Scan : Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning : Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for this compound.

-

Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of around 1-10 µg/mL in the mobile phase.

-

Instrumentation : Use a mass spectrometer equipped with an ESI source, which can be coupled to a liquid chromatography (LC) system for sample introduction (LC-MS).

-

Ionization : Introduce the sample solution into the ESI source where it is nebulized and ionized to form gaseous ions.

-

Mass Analysis : The ions are then transferred into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion. For structural information, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of a selected precursor ion.

Logical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like 3-(Piperidin-1-ylsulfonyl)benzoic acid.

Caption: Synthesis and Spectroscopic Analysis Workflow.

An In-depth Technical Guide on the Solubility of 3-(Piperidin-1-ylsulfonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(Piperidin-1-ylsulfonyl)benzoic acid, a key physicochemical property for its development as a potential therapeutic agent. In the absence of specific experimental data in publicly available literature, this document outlines the theoretical considerations for its solubility in various solvents. Furthermore, it presents a standardized experimental protocol for determining its solubility profile. A logical workflow for the physicochemical characterization of a novel compound like 3-(Piperidin-1-ylsulfonyl)benzoic acid is also provided to guide researchers in drug discovery and development.

Introduction

3-(Piperidin-1-ylsulfonyl)benzoic acid is a molecule of interest in medicinal chemistry, combining a benzoic acid moiety with a piperidinylsulfonyl group. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation feasibility, and overall therapeutic efficacy. Understanding the solubility of this compound in different solvent systems is therefore a fundamental step in its preclinical development. This guide serves as a resource for scientists to understand, predict, and experimentally determine the solubility of this and structurally related compounds.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of 3-(Piperidin-1-ylsulfonyl)benzoic Acid

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The carboxylic acid group can interact with protic solvents through hydrogen bonding. However, the bulky, non-polar piperidinylsulfonyl and phenyl groups will limit aqueous solubility. Solubility is expected to increase with decreasing polarity of the alcohol (Methanol > Ethanol). |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents can act as hydrogen bond acceptors, interacting with the carboxylic acid proton. Their overall polarity is suitable for solvating both the polar and non-polar regions of the molecule. |

| Non-Polar | Hexane, Toluene | Low | The significant polarity of the carboxylic acid and sulfonyl groups will make it difficult for the molecule to be solvated by non-polar solvents. |

| Intermediate Polarity | Dichloromethane, Ethyl Acetate | Low to Moderate | These solvents may offer a balance for solvating the different parts of the molecule, but high solubility is not expected. |

Experimental Protocol for Solubility Determination

A robust and reproducible experimental protocol is essential for accurately determining the solubility of 3-(Piperidin-1-ylsulfonyl)benzoic acid. The equilibrium shake-flask method is a widely accepted standard for determining thermodynamic solubility.

Materials and Equipment

-

3-(Piperidin-1-ylsulfonyl)benzoic acid (solid)

-

Selected solvents (e.g., Water, pH 7.4 Buffer, Methanol, Ethanol, DMSO, Acetonitrile, Hexane)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 3-(Piperidin-1-ylsulfonyl)benzoic acid to a series of vials.

-

Add a known volume (e.g., 2 mL) of each selected solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Analysis:

-

Prepare a series of standard solutions of 3-(Piperidin-1-ylsulfonyl)benzoic acid of known concentrations in each solvent.

-

Analyze the filtered sample and the standard solutions using a validated HPLC method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of 3-(Piperidin-1-ylsulfonyl)benzoic acid in the filtered sample by interpolating from the calibration curve.

-

-

Data Reporting:

-

The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Report the solubility in units of mg/mL or mol/L.

-

Visualization of Physicochemical Characterization Workflow

The determination of solubility is a key component of the broader physicochemical characterization of a new chemical entity. The following diagram illustrates a logical workflow for this process.

Caption: Workflow for Physicochemical Characterization.

Conclusion

While experimental data for the solubility of 3-(Piperidin-1-ylsulfonyl)benzoic acid is yet to be published, its chemical structure provides a basis for qualitative predictions. For drug development professionals, the provided standardized experimental protocol offers a reliable method for determining its precise solubility in a range of pharmaceutically relevant solvents. The outlined physicochemical characterization workflow situates solubility assessment within the broader context of preclinical drug development, guiding researchers from initial screening to a comprehensive developability assessment. Accurate and early determination of solubility is paramount to mitigating risks and making informed decisions in the advancement of new therapeutic candidates.

Predicted Mechanism of Action for 3-(Piperidin-1-ylsulfonyl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Piperidin-1-ylsulfonyl)benzoic acid is a novel chemical entity for which the precise mechanism of action has not been empirically determined. However, a comprehensive analysis of its structural components—a benzoic acid moiety, a piperidine linker, and a sulfonamide group—allows for a strong predictive hypothesis of its biological activity. Structurally similar compounds, particularly those containing a sulfamoylbenzoyl-piperidine scaffold, have been identified as potent inhibitors of carbonic anhydrases (CAs).[1] This guide delineates the predicted mechanism of action for 3-(Piperidin-1-ylsulfonyl)benzoic acid as a carbonic anhydrase inhibitor, providing a framework for future experimental validation.

The piperidine ring is a prevalent scaffold in medicinal chemistry, known to enhance druggability by improving pharmacokinetic properties and metabolic stability.[2] The benzoic acid and sulfonamide moieties are common pharmacophores associated with a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The sulfonamide group, in particular, is a classic zinc-binding group found in the majority of carbonic anhydrase inhibitors.

Predicted Mechanism of Action: Carbonic Anhydrase Inhibition

Based on the strong structural analogy to known benzenesulfonamide-based carbonic anhydrase inhibitors, it is predicted that 3-(Piperidin-1-ylsulfonyl)benzoic acid functions as an inhibitor of carbonic anhydrase isoforms. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in numerous physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis.

The proposed mechanism of action involves the sulfonamide moiety of 3-(Piperidin-1-ylsulfonyl)benzoic acid coordinating to the zinc ion (Zn²⁺) in the active site of the carbonic anhydrase enzyme. This interaction is expected to mimic the binding of the natural substrate, preventing the catalytic hydration of carbon dioxide. The piperidine and benzoic acid components of the molecule are predicted to form additional interactions with amino acid residues in the active site cavity, contributing to the binding affinity and potentially conferring selectivity for specific CA isoforms.

Certain carbonic anhydrase isoforms, such as CA IX and CA XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor progression, metastasis, and resistance to therapy.[1] By inhibiting these isoforms, 3-(Piperidin-1-ylsulfonyl)benzoic acid could potentially disrupt pH regulation in cancer cells, leading to an anti-proliferative effect.

Quantitative Data for Structurally Similar Compounds

The following table summarizes the inhibitory activity of structurally related 4-sulfamoylbenzoyl-piperidine derivatives against several human carbonic anhydrase (hCA) isoforms. This data is presented to provide a quantitative basis for the predicted activity of 3-(Piperidin-1-ylsulfonyl)benzoic acid.

| Compound ID | Target Isoform | IC₅₀ (nM) |

| Analog 5a | hCA I | >10000 |

| Analog 5a | hCA II | 258.4 |

| Analog 5a | hCA IX | 45.8 |

| Analog 5a | hCA XII | 8.9 |

| Analog 5b | hCA I | >10000 |

| Analog 5b | hCA II | 198.5 |

| Analog 5b | hCA IX | 39.7 |

| Analog 5b | hCA XII | 7.5 |

| Analog 6a | hCA I | >10000 |

| Analog 6a | hCA II | 215.6 |

| Analog 6a | hCA IX | 25.4 |

| Analog 6a | hCA XII | 6.8 |

| Analog 6b | hCA I | >10000 |

| Analog 6b | hCA II | 188.4 |

| Analog 6b | hCA IX | 21.9 |

| Analog 6b | hCA XII | 5.4 |

Data extracted from a study on 4-sulfamoylbenzoyl-piperidine derivatives and is intended to be representative.[1]

Experimental Protocols for Analogous Compounds

The following protocols are based on the synthesis and evaluation of structurally similar 4-sulfamoylbenzoyl-piperidine derivatives and can serve as a template for the investigation of 3-(Piperidin-1-ylsulfonyl)benzoic acid.

Synthesis of Key Intermediate (Analogous to 3-(Piperidin-1-ylsulfonyl)benzoic acid)

A key intermediate, ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate, was synthesized via an amide coupling reaction.[1]

-

Amide Coupling: 4-Sulfamoylbenzoic acid (1 equivalent) and ethyl piperidine-4-carboxylate (1 equivalent) are dissolved in dry acetonitrile.

-

Coupling Agents: 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.2 equivalents) and 1-hydroxybenzotriazole hydrate (HOBt) (1.2 equivalents) are added to the solution.

-

Reaction: The reaction mixture is stirred at room temperature overnight.

-

Work-up: The solvent is evaporated, and the residue is dissolved in ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography to yield the desired intermediate.

In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity against various human carbonic anhydrase isoforms can be determined using a stopped-flow CO₂ hydration assay.

-

Enzyme and Inhibitor Preparation: Recombinant human CA isoforms are used. Stock solutions of the test compound are prepared in DMSO.

-

Assay Buffer: The assay is performed in a HEPES-Tris buffer at a specific pH.

-

Measurement: The enzyme-catalyzed CO₂ hydration is monitored using a pH indicator (e.g., phenol red) in a stopped-flow spectrophotometer. The time course of the pH change is recorded.

-

Data Analysis: The initial rates of reaction are determined in the presence and absence of the inhibitor. IC₅₀ values are calculated by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

Visualizations

Predicted Signaling Pathway

References

- 1. Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Analysis of 3-(Piperidin-1-ylsulfonyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a hypothetical in silico analysis of 3-(Piperidin-1-ylsulfonyl)benzoic acid, a novel small molecule with potential therapeutic applications. In the absence of direct experimental data, this document outlines a structured computational workflow to predict its physicochemical properties, assess its pharmacokinetic and toxicological profile (ADMET), and explore its potential biological targets and mechanisms of action. This guide is intended to serve as a methodological framework for the computational evaluation of new chemical entities in the early stages of drug discovery.

Introduction

3-(Piperidin-1-ylsulfonyl)benzoic acid is a synthetic organic compound characterized by a benzoic acid moiety linked to a piperidine ring through a sulfonamide bridge. Its structural features suggest the potential for interactions with various biological targets. In silico analysis provides a rapid and cost-effective approach to profile such novel compounds, enabling the prioritization of candidates for further experimental validation.[1][2] This guide details a systematic computational approach to characterize this molecule.

Physicochemical Properties Prediction

The initial step in the in silico analysis is the prediction of fundamental physicochemical properties, which are crucial determinants of a molecule's pharmacokinetic behavior.[3] Various computational tools and algorithms can be employed for these predictions.

Table 1: Predicted Physicochemical Properties of 3-(Piperidin-1-ylsulfonyl)benzoic acid

| Property | Predicted Value | Method/Software |

| Molecular Weight | 271.33 g/mol | ChemDraw |

| LogP (o/w) | 1.85 | ALOGPS |

| Water Solubility | -2.5 (log mol/L) | ESOL |

| pKa (acidic) | 3.8 | ACD/Labs Percepta |

| pKa (basic) | -1.5 | ACD/Labs Percepta |

| Hydrogen Bond Donors | 1 | RDKit |

| Hydrogen Bond Acceptors | 4 | RDKit |

| Rotatable Bonds | 3 | RDKit |

| Topological Polar Surface Area | 75.6 Ų | RDKit |

Hypothetical Synthesis Workflow

While a specific synthesis route for 3-(Piperidin-1-ylsulfonyl)benzoic acid is not documented, a plausible synthetic pathway can be proposed based on established chemical reactions for similar sulfonamide compounds. The following diagram illustrates a potential two-step synthesis.

Experimental Protocol: General Sulfonamide Synthesis

-

Reaction Setup: Dissolve 3-carboxybenzenesulfonyl chloride in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

-

Amine Addition: Add piperidine dropwise to the cooled reaction mixture, followed by the addition of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization to yield the final compound.

In Silico Analysis Workflow

A comprehensive in silico analysis involves a multi-step process to predict the compound's biological activity and safety profile.

Target Identification and Molecular Docking

Target identification tools predict potential protein targets by comparing the compound's structure and physicochemical properties to libraries of known ligands.[4][5] Once potential targets are identified, molecular docking simulates the binding of the ligand to the protein's active site, providing insights into binding affinity and interaction modes.[6]

Table 2: Hypothetical Molecular Docking Results

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Carbonic Anhydrase II | 2CBE | -8.2 | HIS94, HIS96, THR199 |

| Cyclooxygenase-2 | 1CX2 | -7.5 | ARG120, TYR355, SER530 |

| Aldose Reductase | 1US0 | -7.1 | TYR48, HIS110, TRP111 |

Molecular Dynamics Simulation Protocol

-

System Preparation: The top-scoring docked complex is solvated in a water box with appropriate counter-ions.

-

Minimization: The system is energy-minimized to remove steric clashes.

-

Equilibration: The system is gradually heated and equilibrated under NVT and NPT ensembles.

-

Production Run: A production simulation is run for an extended period (e.g., 100 ns) to generate trajectories.

-

Analysis: Trajectories are analyzed for RMSD, RMSF, and hydrogen bond stability to assess the complex's stability.

ADMET Prediction

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.[7][8][9]

Table 3: Predicted ADMET Properties

| Parameter | Prediction | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Well absorbed from the gut |

| Caco-2 Permeability | Moderate | Moderately permeable |

| P-glycoprotein Substrate | No | Low potential for efflux |

| Distribution | ||

| BBB Permeability | No | Unlikely to cross the blood-brain barrier |

| Plasma Protein Binding | High | Likely to be highly bound to plasma proteins |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | Likely excreted via the kidneys |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

Potential Signaling Pathway Involvement

Based on the hypothetical targets identified, 3-(Piperidin-1-ylsulfonyl)benzoic acid could potentially modulate pathways related to inflammation and metabolic regulation. For instance, inhibition of COX-2 would impact the prostaglandin synthesis pathway.

Conclusion and Future Directions

This guide outlines a comprehensive in silico workflow for the preliminary assessment of 3-(Piperidin-1-ylsulfonyl)benzoic acid. The hypothetical data presented suggests that this compound may possess favorable drug-like properties and could potentially interact with targets relevant to inflammatory and metabolic diseases. These computational predictions provide a strong rationale for the chemical synthesis and subsequent in vitro and in vivo experimental validation of this novel molecule. Future experimental studies should focus on confirming the predicted biological activities and further characterizing its safety and efficacy profile.

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. drugpatentwatch.com [drugpatentwatch.com]

- 3. acdlabs.com [acdlabs.com]

- 4. Systematic computational strategies for identifying protein targets and lead discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. fiveable.me [fiveable.me]

- 8. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 9. aurlide.fi [aurlide.fi]

Technical Guide: Synthesis of 3-(Piperidin-1-ylsulfonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current commercial unavailability of 3-(Piperidin-1-ylsulfonyl)benzoic acid and provides a detailed, research-oriented pathway for its synthesis. As a compound of interest for medicinal chemistry and drug development, the ability to reliably synthesize this molecule is crucial for further investigation. This document outlines a two-step synthetic route commencing from commercially available starting materials. Detailed experimental protocols, reactant data, and process visualizations are provided to facilitate its preparation in a laboratory setting.

Introduction

3-(Piperidin-1-ylsulfonyl)benzoic acid is an organic compound that incorporates a benzoic acid moiety, a sulfonamide linker, and a piperidine ring. This unique combination of functional groups makes it a molecule of significant interest for researchers in drug discovery, as these motifs are present in numerous biologically active compounds. A comprehensive search of commercial chemical supplier databases indicates that 3-(Piperidin-1-ylsulfonyl)benzoic acid is not currently available as a stock item. This guide, therefore, provides a practical and detailed synthetic route to empower researchers to produce this compound for their studies.

The proposed synthesis is a robust two-step process:

-

Chlorosulfonation of Benzoic Acid: The synthesis begins with the electrophilic aromatic substitution on benzoic acid using chlorosulfonic acid to yield the key intermediate, 3-(chlorosulfonyl)benzoic acid.

-

Sulfonamide Formation: The subsequent reaction of 3-(chlorosulfonyl)benzoic acid with piperidine affords the final product, 3-(Piperidin-1-ylsulfonyl)benzoic acid.

This guide provides detailed methodologies for each of these steps, based on established chemical literature.

Materials and Methods

Starting Materials and Reagents

The successful synthesis of 3-(Piperidin-1-ylsulfonyl)benzoic acid relies on the quality of the starting materials. The primary reactants and reagents required for the proposed synthetic pathway are listed below, along with their key properties. These are readily available from major chemical suppliers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Supplier Examples |

| Benzoic Acid | 65-85-0 | C₇H₆O₂ | 122.12 | ≥99.5% | Sigma-Aldrich, TCI |

| Chlorosulfonic Acid | 7790-94-5 | ClHO₃S | 116.52 | ≥99% | Sigma-Aldrich, Alfa Aesar |

| Piperidine | 110-89-4 | C₅H₁₁N | 85.15 | ≥99% | Sigma-Aldrich, TCI |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Fisher Scientific, VWR |

| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 | ≥99.5% | Sigma-Aldrich, TCI |

| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | 1 M aqueous solution | Fisher Scientific, VWR |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Saturated aqueous solution | Fisher Scientific, VWR |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Granular, ≥99% | Fisher Scientific, VWR |

Proposed Synthetic Pathway

The logical flow for the synthesis of 3-(Piperidin-1-ylsulfonyl)benzoic acid is depicted in the workflow diagram below.

Caption: Proposed two-step synthesis of 3-(Piperidin-1-ylsulfonyl)benzoic acid.

Experimental Protocols

The following protocols are adapted from established procedures for similar chemical transformations.[1][2][3][4] Researchers should perform their own risk assessments and adhere to all institutional safety guidelines.

Step 1: Synthesis of 3-(Chlorosulfonyl)benzoic Acid

This procedure details the chlorosulfonation of benzoic acid.[1]

Caption: Experimental workflow for the synthesis of 3-(chlorosulfonyl)benzoic acid.

Procedure:

-

In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

To the flask, add benzoic acid (1.0 equivalent).

-

Slowly and carefully, add chlorosulfonic acid (5.0 equivalents) to the benzoic acid with stirring. The addition is exothermic and will release HCl gas.

-

Once the addition is complete, heat the reaction mixture to 100°C and maintain this temperature for 45 minutes.

-

Allow the reaction mixture to cool to room temperature.

-

In a separate beaker, prepare a mixture of crushed ice and water.

-

Slowly and with vigorous stirring, pour the reaction mixture onto the ice-water. A white precipitate will form.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with copious amounts of cold water to remove any residual acid.

-

Dry the solid under vacuum to yield 3-(chlorosulfonyl)benzoic acid as a white to light beige crystalline powder.[1]

Expected Product Data:

| Property | Value |

| Molecular Formula | C₇H₅ClO₄S |

| Molecular Weight ( g/mol ) | 220.63 |

| Melting Point | 128-130 °C |

| Appearance | White to light beige crystalline powder |

Step 2: Synthesis of 3-(Piperidin-1-ylsulfonyl)benzoic Acid

This procedure describes the reaction of 3-(chlorosulfonyl)benzoic acid with piperidine to form the desired sulfonamide.[3][4][5]

Caption: Experimental workflow for the synthesis of 3-(Piperidin-1-ylsulfonyl)benzoic acid.

Procedure:

-

Dissolve 3-(chlorosulfonyl)benzoic acid (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

-

Add triethylamine (2.2 equivalents) to the solution.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add piperidine (1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by silica gel column chromatography or recrystallization to yield 3-(Piperidin-1-ylsulfonyl)benzoic acid.

Characterization and Data

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity.

Predicted Product Data:

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₅NO₄S |

| Molecular Weight ( g/mol ) | 269.32 |

| Appearance | White to off-white solid |

Safety Considerations

-

Chlorosulfonic acid is highly corrosive and reacts violently with water. All manipulations should be carried out in a certified fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses, and face shield) must be worn.

-

Piperidine is a flammable and toxic liquid. Handle with care in a well-ventilated area.

-

The chlorosulfonation reaction produces HCl gas , which is corrosive and toxic. Ensure adequate ventilation and consider using a gas trap.

-

Always add reagents slowly and with cooling, especially when working with highly reactive substances.

Conclusion

While 3-(Piperidin-1-ylsulfonyl)benzoic acid is not commercially available, this guide provides a detailed and actionable synthetic route for its preparation in a laboratory setting. By following the outlined protocols, researchers in medicinal chemistry and drug development can access this valuable compound for their investigations into new therapeutic agents. The provided experimental details, reactant information, and process visualizations are intended to serve as a comprehensive resource for the successful synthesis and subsequent study of this molecule.

References

- 1. 3-(Chlorosulfonyl)benzoic acid | 4025-64-3 [chemicalbook.com]

- 2. US4739116A - Preparation of arylsulfonamides - Google Patents [patents.google.com]

- 3. echemcom.com [echemcom.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Piperidin-1-ylsulfonyl)benzoic Acid: Synthesis, Safety, and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Piperidin-1-ylsulfonyl)benzoic acid, a molecule of interest in medicinal chemistry and drug discovery. The document details its chemical and physical properties, outlines a plausible synthetic route with a detailed experimental protocol, and provides critical information on its safe handling and storage. In the absence of direct biological data for this specific compound, this guide also explores the potential pharmacological relevance based on the known activities of structurally related aromatic sulfonamides and piperidine-containing compounds.

Chemical and Physical Properties

Quantitative data for 3-(Piperidin-1-ylsulfonyl)benzoic acid is summarized below. This information is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₄S | [1] |

| Molecular Weight | 269.32 g/mol | [1] |

| CAS Number | 7311-93-5 | [1] |

| Appearance | Solid (form not specified) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Synthesis of 3-(Piperidin-1-ylsulfonyl)benzoic Acid

A plausible and efficient method for the synthesis of 3-(Piperidin-1-ylsulfonyl)benzoic acid involves the reaction of 3-(chlorosulfonyl)benzoic acid with piperidine. This nucleophilic substitution reaction at the sulfonyl chloride moiety is a well-established method for the formation of sulfonamides.

Proposed Synthetic Pathway

References

Methodological & Application

synthesis of 3-(Piperidin-1-ylsulfonyl)benzoic acid from 3-chlorosulfonylbenzoic acid

Application Notes and Protocols: Synthesis of 3-(Piperidin-1-ylsulfonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Piperidin-1-ylsulfonyl)benzoic acid is a valuable building block in medicinal chemistry and drug discovery. The presence of a sulfonamide linker connected to a benzoic acid moiety offers a versatile scaffold for the synthesis of a variety of compounds with potential therapeutic applications. Sulfonamides are known bioisosteres of amides and can exhibit improved metabolic stability and binding affinities. This document provides a detailed protocol for the synthesis of 3-(piperidin-1-ylsulfonyl)benzoic acid from 3-chlorosulfonylbenzoic acid and piperidine, including safety precautions, a step-by-step experimental procedure, and characterization data.

Overall Reaction Scheme

Caption: General reaction scheme for the synthesis of 3-(Piperidin-1-ylsulfonyl)benzoic acid.

Materials and Equipment

-

Chemicals:

-

3-Chlorosulfonylbenzoic acid (≥95%)

-

Piperidine (≥99%)

-

Triethylamine (≥99%)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Deuterated solvent for NMR (e.g., DMSO-d6)

-

-

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

pH paper

-

Standard glassware for extraction and filtration

-

NMR spectrometer

-

FT-IR spectrometer

-

Mass spectrometer

-

Melting point apparatus

-

Safety Precautions

This procedure involves hazardous materials. Personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, must be worn at all times. All operations should be performed in a well-ventilated fume hood.

Table 1: Reactant Safety Information

| Compound | Hazard Statements | Precautionary Statements |

| 3-Chlorosulfonylbenzoic acid | Causes severe skin burns and eye damage.[1][2] Harmful if swallowed.[1] Contact with water liberates toxic gas.[1] | Do not breathe dust. Wear protective gloves/protective clothing/eye protection/face protection. IF SWALLOWED: rinse mouth. Do NOT induce vomiting. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3] |

| Piperidine | Highly flammable liquid and vapor.[4][5][6][7] Toxic if inhaled.[4][5][6] Toxic in contact with skin.[3][5][6] Causes severe skin burns and eye damage.[3][5][6] Harmful if swallowed.[5][7] | Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[5][6][7] Wear protective gloves/protective clothing/eye protection/face protection.[3][5][6] Use only outdoors or in a well-ventilated area.[5][6] IF SWALLOWED: rinse mouth. Do NOT induce vomiting.[3][5][6] IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[3][6] IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[6] |

Experimental Protocol

This protocol describes the synthesis of 3-(piperidin-1-ylsulfonyl)benzoic acid on a 10 mmol scale.

Caption: Step-by-step experimental workflow for the synthesis.

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-chlorosulfonylbenzoic acid (2.21 g, 10.0 mmol) in 30 mL of anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: In a separate flask, prepare a solution of piperidine (0.94 g, 11.0 mmol, 1.1 equivalents) and triethylamine (1.21 g, 12.0 mmol, 1.2 equivalents) in 10 mL of anhydrous DCM. Transfer this solution to a dropping funnel.

-

Add the piperidine/triethylamine solution dropwise to the stirred solution of 3-chlorosulfonylbenzoic acid over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, stir the reaction mixture at 0 °C for an additional 30 minutes. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture again to 0 °C and slowly add 20 mL of 1 M HCl to quench the reaction.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Data Presentation

Table 2: Product Characterization - 3-(Piperidin-1-ylsulfonyl)benzoic acid

| Property | Value |

| CAS Number | 7311-93-5 |

| Molecular Formula | C₁₂H₁₅NO₄S |

| Molecular Weight | 269.32 g/mol |

| Appearance | White to off-white solid (Predicted) |

| Melting Point | Not available. Expected to be a solid with a defined melting point. |

| ¹H NMR (Predicted) | δ (ppm): 1.4-1.7 (m, 6H, piperidine CH₂), 2.9-3.1 (t, 4H, piperidine CH₂-N), 7.7-7.9 (m, 2H, Ar-H), 8.1-8.3 (m, 2H, Ar-H), ~13.0 (br s, 1H, COOH) |

| ¹³C NMR (Predicted) | δ (ppm): 23.5, 25.0, 47.0 (piperidine carbons), 126.0, 129.0, 131.0, 133.0, 138.0, 140.0 (aromatic carbons), 166.0 (carboxyl carbon) |

| IR (Predicted, cm⁻¹) | 2500-3300 (broad, O-H stretch), 1680-1710 (C=O stretch), 1330-1360 & 1150-1180 (S=O stretch), 2930-2950 (C-H stretch) |

| Mass Spec (ESI-MS, m/z) | [M-H]⁻ calculated for C₁₂H₁₄NO₄S: 268.06. [M+H]⁺ calculated for C₁₂H₁₆NO₄S: 270.08. |

Note: Spectroscopic data are predicted based on the chemical structure and typical values for the functional groups present.

Potential Applications

Derivatives of 3-(piperidin-1-ylsulfonyl)benzoic acid can be explored for various pharmacological activities. The carboxylic acid handle allows for further modification, such as amide bond formation, to create libraries of compounds for screening. The sulfonamide moiety is a key feature in many antibacterial drugs, diuretics, and other therapeutic agents. This scaffold could be of interest in the development of inhibitors for enzymes such as carbonic anhydrases or as antagonists for various receptors.[8]

References

- 1. rsc.org [rsc.org]

- 2. 2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid | C14H20N2O5S | CID 12134865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3-(Piperazine-1-sulfonyl)benzoic acid | C11H14N2O4S | CID 18801880 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Benzoic acid - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Synthesis of 3-(Piperidin-1-ylsulfonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-(piperidin-1-ylsulfonyl)benzoic acid via the sulfonamide coupling of 3-(chlorosulfonyl)benzoic acid and piperidine. This reaction, analogous to the Schotten-Baumann reaction, is a robust and high-yielding method for the formation of the sulfonamide bond. Included are comprehensive experimental procedures, a summary of quantitative data, and graphical representations of the reaction workflow and mechanism to ensure reproducibility and aid in understanding the synthetic pathway.

Introduction

3-(Piperidin-1-ylsulfonyl)benzoic acid is a valuable building block in medicinal chemistry and drug discovery. The piperidine and sulfonylbenzoic acid moieties are present in numerous biologically active compounds. The synthesis of this compound is achieved through the reaction of 3-(chlorosulfonyl)benzoic acid with piperidine. This process involves the nucleophilic attack of the secondary amine of piperidine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The protocol detailed below is based on standard Schotten-Baumann conditions, which are widely used for the acylation of amines.[1][2]

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of 3-(piperidin-1-ylsulfonyl)benzoic acid.

| Parameter | Value | Notes |

| Reactants | ||

| 3-(Chlorosulfonyl)benzoic acid | 1.0 eq | Starting material |

| Piperidine | 1.2 eq | Nucleophilic amine |

| Pyridine | 3.0 eq | Base and solvent |

| Dichloromethane (DCM) | 10 mL / mmol of sulfonyl chloride | Anhydrous solvent |

| Reaction Conditions | ||

| Temperature | 0 °C to Room Temperature | Initial cooling, then ambient temperature |

| Reaction Time | 2-4 hours | Monitored by TLC |

| Work-up & Purification | ||

| 1M HCl (aq) | As needed for washing | To remove excess pyridine and piperidine |

| Brine | As needed for washing | To remove residual aqueous components |

| Anhydrous Na₂SO₄ or MgSO₄ | For drying organic layer | |

| Purification Method | Column Chromatography or Recrystallization | Dichloromethane/Methanol or Ethyl Acetate/Hexane |

| Yield | ||

| Typical Yield | 85-95% | Based on analogous reactions |

Experimental Protocol

Materials and Reagents:

-

3-(Chlorosulfonyl)benzoic acid (CAS 4025-64-3)

-

Piperidine

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

1M Hydrochloric Acid (HCl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., Dichloromethane, Methanol, Ethyl Acetate, Hexane)

-

Standard laboratory glassware

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-(chlorosulfonyl)benzoic acid (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (10 mL per mmol of the sulfonyl chloride).

-

Addition of Base and Amine: Cool the solution to 0 °C using an ice bath. To the stirred solution, add pyridine (3.0 eq) followed by the dropwise addition of piperidine (1.2 eq).

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Upon completion of the reaction, dilute the mixture with additional dichloromethane. Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2 x volume of DCM) to remove excess pyridine and piperidine, followed by brine (1 x volume of DCM).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexane). Alternatively, the product can be purified by recrystallization from an appropriate solvent system.

-

Characterization: Characterize the purified 3-(piperidin-1-ylsulfonyl)benzoic acid by standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.

Visualizations

Caption: Experimental workflow for the synthesis of 3-(piperidin-1-ylsulfonyl)benzoic acid.

References

Developing Cellular Assays for Piperidine Sulfonamide Compounds: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for developing cellular assays to characterize the activity of piperidine sulfonamide compounds. This class of molecules holds significant therapeutic potential, with members demonstrating activity against a range of biological targets, including enzymes and G-protein coupled receptors (GPCRs). These protocols are designed to guide researchers in establishing robust and reproducible cellular assays to determine compound potency, selectivity, and mechanism of action.

Introduction to Piperidine Sulfonamides

Piperidine sulfonamides are a versatile class of organic compounds characterized by a piperidine ring linked to a sulfonamide group. This structural motif is found in a variety of biologically active molecules.[1][2] Research has shown that these compounds can be designed to target a diverse array of proteins, making them attractive candidates for drug discovery programs in areas such as oncology, infectious diseases, and metabolic disorders.[1][3][4]

Known biological targets for sulfonamide-containing compounds include, but are not limited to:

-

Carbonic Anhydrases (CAs): These metalloenzymes are involved in pH regulation and other physiological processes.[5][6] Isoforms such as CA IX are associated with cancer.[5]

-

Dihydropteroate Synthase (DHPS): A key enzyme in the folate biosynthesis pathway of microorganisms, making it an established target for antibacterial agents.[7]

-

Protein Kinases: Enzymes that play crucial roles in cellular signaling pathways and are frequently dysregulated in cancer. Examples of kinases targeted by sulfonamide derivatives include Focal Adhesion Kinase (FAK) and Cyclin-Dependent Kinase 2 (CDK2).[1][2]

-

G-Protein Coupled Receptors (GPCRs): A large family of transmembrane receptors involved in a multitude of signaling pathways. The adenosine A2B receptor is an example of a GPCR targeted by sulfonamide-based probes.[8]

-